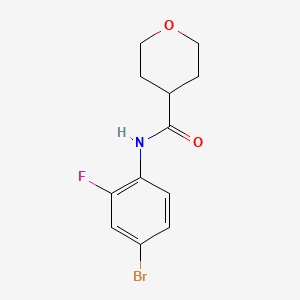
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: is an organic compound with the molecular formula C12H13BrFNO2 This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a tetrahydropyran ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and tetrahydro-2H-pyran-4-carboxylic acid.
Amide Formation: The carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid reacts with the amine group of 4-bromo-2-fluoroaniline to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl ring. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the phenyl ring or amide group.
Hydrolysis Products: Tetrahydro-2H-pyran-4-carboxylic acid and 4-bromo-2-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards molecular targets. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
n-(4-Bromophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the fluoro substituent, which may affect its reactivity and binding properties.
n-(4-Fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the bromo substituent, which can influence its chemical behavior and biological activity.
n-(4-Bromo-2-chlorophenyl)tetrahydro-2h-pyran-4-carboxamide: Contains a chloro substituent instead of fluoro, leading to different electronic and steric effects.
Uniqueness: The combination of bromo and fluoro substituents on the phenyl ring of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide imparts unique electronic properties, making it a valuable compound for various applications. The presence of both substituents can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13BrFNO2 |
|---|---|
Molekulargewicht |
302.14 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-1-2-11(10(14)7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
InChI-Schlüssel |
DIAIXTJVBDTLJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(=O)NC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

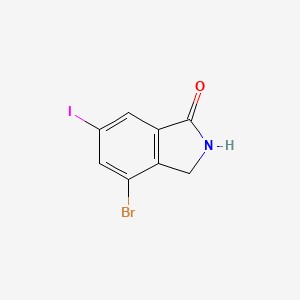

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
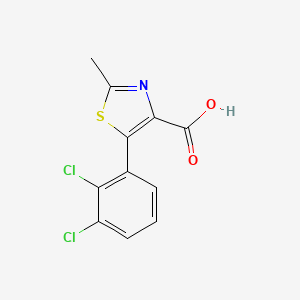

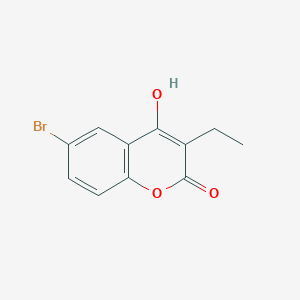
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
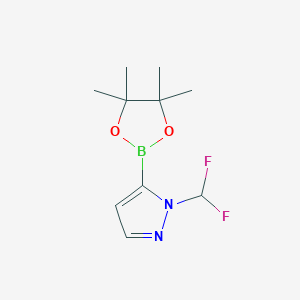
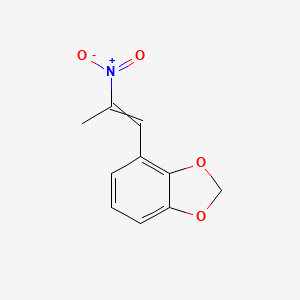
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
